molecular formula C16H17N5O2S B2819717 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2319722-45-5

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No. B2819717
CAS RN: 2319722-45-5
M. Wt: 343.41
InChI Key: MSGMGTZAAJMQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, also known as EPTU, is a chemical compound that has gained significant attention in the field of scientific research. EPTU belongs to the class of urea derivatives and has shown promising results in various biological assays.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) explored a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their potential as antiacetylcholinesterase agents. This research aimed to optimize the spacer length linking two pharmacophoric moieties for effective enzyme inhibition (Vidaluc et al., 1995).

Urea and Thiourea Derivatives in Parkinson's Disease Treatment

Azam et al. (2009) synthesized 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives. These compounds showed significant antiparkinsonian activity, suggesting their potential in treating Parkinson's disease. The study also highlighted their neuroprotective properties, which could be a starting point for future drug development (Azam et al., 2009).

Inhibition of Rho Associated Protein Kinases

Pireddu et al. (2012) identified 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent inhibitors of Rho associated protein kinases (ROCK1 and 2). This new class of ureas showed remarkable differences in activity based on the benzylic stereogenic center, providing insights into the binding mode of these inhibitors and their potential application in human lung cancer cells (Pireddu et al., 2012).

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) explored the structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 (NPY5) receptor antagonists. The study optimized the lead compound for in vitro potency, indicating its potential as a therapeutic agent (Fotsch et al., 2001).

Anti-Inflammatory Activity of Triazole Derivatives

Cherala et al. (2012) synthesized a series of diphenyl-1,2,4-triazoles and related derivatives, assessing their anti-inflammatory activity. The results showed significant reduction in inflammation, marking these compounds as promising for anti-inflammatory applications (Cherala et al., 2012).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-23-14-7-4-3-6-13(14)18-16(22)17-10-12-11-21(20-19-12)15-8-5-9-24-15/h3-9,11H,2,10H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGMGTZAAJMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

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